molecular formula C16H9N5O11 B3426116 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid CAS No. 50874-31-2

2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid

Cat. No. B3426116
CAS RN: 50874-31-2
M. Wt: 447.27 g/mol
InChI Key: MQTMHRXULFJFOC-UHFFFAOYSA-N
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Description

2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid, commonly known as TANFO, is a nitroxide spin label that has gained significant attention in the scientific community due to its unique properties. TANFO is a stable, water-soluble, and biocompatible compound that has been utilized in various scientific research applications.

Mechanism of Action

TANFO acts as a spin label by attaching to a specific site on a biological molecule and altering the electron spin of the molecule. This alteration in electron spin can be detected by EPR spectroscopy, providing information about the structure and dynamics of the molecule.
Biochemical and Physiological Effects:
TANFO is a stable and biocompatible compound that does not have any significant biochemical or physiological effects on biological systems. TANFO has been shown to be non-toxic to cells and can be used in vivo and in vitro experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TANFO as a spin label is its stability and water solubility, which allows for easy incorporation into biological systems. TANFO also has a long electron spin relaxation time, which allows for the detection of slower molecular motions. However, one limitation of using TANFO is its relatively low yield in the synthesis process, which can limit its availability for research applications.

Future Directions

There are several future directions for the use of TANFO in scientific research. One direction is the development of new synthesis methods to increase the yield of TANFO. Another direction is the use of TANFO in combination with other spin labels to study complex biological systems. TANFO can also be used to study the dynamics of membrane proteins and the interactions between proteins and lipids. Additionally, TANFO can be used to study the effects of post-translational modifications on protein structure and function.

Scientific Research Applications

TANFO is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and dynamics of biological macromolecules. TANFO has been used to study the structure and dynamics of proteins, nucleic acids, and lipids. TANFO has also been used to study the interactions between proteins and ligands, as well as protein-protein interactions.

properties

IUPAC Name

2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O11/c1-6(16(22)23)32-17-15-9-2-7(18(24)25)4-11(20(28)29)13(9)14-10(15)3-8(19(26)27)5-12(14)21(30)31/h2-6H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMHRXULFJFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5001-45-6, 50874-31-2
Record name alpha-(2,4,5,7-Tetranitro-9-fluorenyldieneaminooxy)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4,5,7-TETRANITRO-FLUOREN-9-YLIDENEAMINOOXY)-PROPIONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-TAPA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid (TAPA) primarily used for in a research setting?

A1: TAPA is primarily recognized as a powerful chiral resolving agent for separating enantiomers of π-basic compounds, particularly carbohelicenes [] and heterohelicenes [, ]. Its effectiveness stems from its ability to form diastereomeric complexes with chiral analytes, which can then be separated using techniques like high-performance liquid chromatography (HPLC) [].

Q2: How does the structure of TAPA contribute to its ability to resolve chiral compounds?

A2: TAPA functions as a π-acid due to the presence of the electron-withdrawing nitro groups on the fluorene ring []. This characteristic allows it to interact strongly with electron-rich π-basic compounds. The chiral center at the propionic acid moiety enables the formation of diastereomeric complexes with enantiomeric mixtures, facilitating their separation [, ].

Q3: Can you provide specific examples of compounds successfully resolved using TAPA?

A3: TAPA has been successfully employed in the resolution of heterohelicenes containing up to 15 rings []. The resolution was achieved using high-performance liquid chromatography (HPLC) with a stationary phase comprised of silica gel covalently bonded to TAPA []. This method leverages the chiral interactions between TAPA and the helicenes for successful enantiomeric separation.

Q4: Are there any structural characterization details available for TAPA?

A4: Yes, TAPA (C16H9N5O11) has a molecular weight of 447.30 g/mol []. It has a melting point of 195 °C, where it begins to decompose. Its optical rotation, [α]25, is +92° (c = 1.6, dioxane) for the (S)-enantiomer []. Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable technique for characterizing the purity of TAPA [].

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